molecular formula C20H24N4O4S B2844899 2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251544-92-9

2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Katalognummer B2844899
CAS-Nummer: 1251544-92-9
Molekulargewicht: 416.5
InChI-Schlüssel: QSDSRGKCMPNOKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a potent and selective inhibitor of the sodium channel NaV1.7 . This channel has emerged as a promising target for the treatment of pain based on strong genetic validation of its role in nociception .


Synthesis Analysis

The synthesis of this compound involves the cyclization of an acyl sulfonamide to form a fused heterocycle . This process was designed to improve the physicochemical properties of the compound, particularly its lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a [1,2,4]triazolo[4,3-a]pyridine core . This core is attached to a 3-methoxybenzyl group and a 4-methylpiperidin-1-ylsulfonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a base-promoted tandem SNAr/Boulton–Katritzky rearrangement . This reaction allows for the formation of functionalized [1,2,4]triazolo[4,3-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .


Physical And Chemical Properties Analysis

The compound has a boiling point of 308 °C, a density of 1.01, and a flash point of 140 °C . It is stored under inert gas (nitrogen or Argon) at 2–8 °C . Its pKa is predicted to be 12.75±0.20 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A novel series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, potentially related to the compound of interest, was synthesized and characterized. Some derivatives exhibited notable antifungal and insecticidal activities, with specific compounds showing high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as significant mortality rates against Plutella xylostella and Helicoverpa armigera. This suggests a potential application in agricultural pest control. A preliminary structure-activity relationship (SAR) analysis provided insights into the chemical functionality associated with the observed biological activities (Xu et al., 2017).

Antimicrobial and Surface Activity

Another research direction involves the synthesis of pyridazinyl sulfonamide derivatives, which were shown to possess significant antibacterial activities against common pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This indicates the potential of such compounds for therapeutic or sanitization applications, highlighting the versatility of the triazolopyridine scaffold in drug design (Mohamed, 2007).

Antimalarial Potential

In the quest for new antimalarial agents, a virtual library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was explored. Selected compounds demonstrated promising in vitro antimalarial activity against Plasmodium falciparum. This underscores the potential of such compounds in the development of novel antimalarial drugs, with specific derivatives showing considerable inhibitory effects. The study offers a foundation for future antimalarial drug discovery initiatives (Karpina et al., 2020).

Wirkmechanismus

The compound acts by inhibiting the sodium channel NaV1.7 . This channel plays a crucial role in the transmission of pain signals, and its inhibition can therefore provide relief from pain .

Zukünftige Richtungen

The future directions for this compound could involve further optimization of its potency for block of NaV1.7 and human metabolic stability . Additionally, its efficacy in different models of induced pain could be explored .

Eigenschaften

IUPAC Name

2-[(3-methoxyphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-15-8-10-22(11-9-15)29(26,27)18-6-7-19-21-24(20(25)23(19)14-18)13-16-4-3-5-17(12-16)28-2/h3-7,12,14-15H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDSRGKCMPNOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.